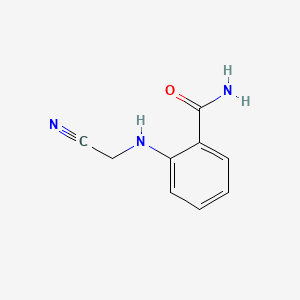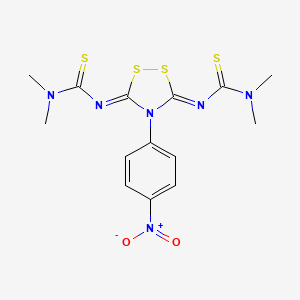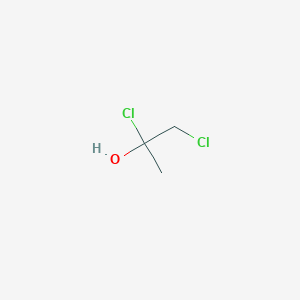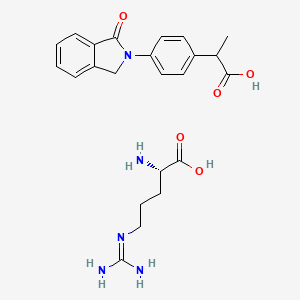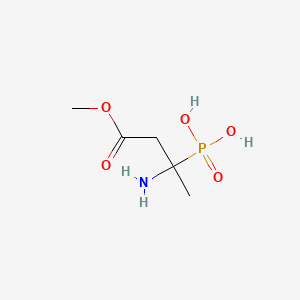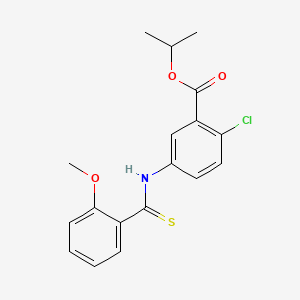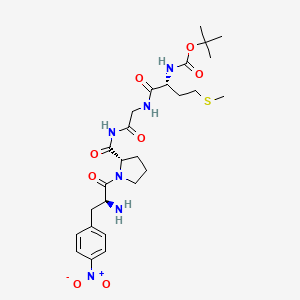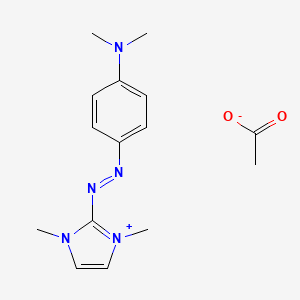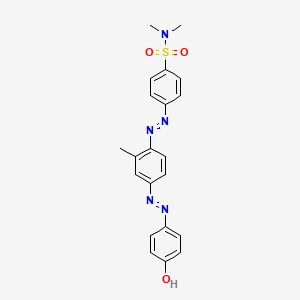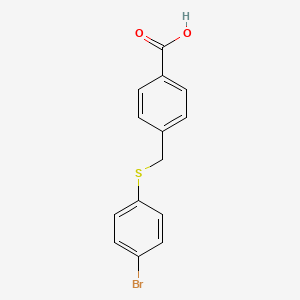
2-(2,4-Dibromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 405111 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 405111 involves a series of chemical reactions that require precise conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions often involve controlled temperatures and pressures to ensure the purity and yield of NSC 405111.
Industrial Production Methods
In an industrial setting, the production of NSC 405111 is scaled up using large reactors and automated systems. The process is optimized to maximize efficiency and minimize waste. Industrial production methods also incorporate stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 405111 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC 405111 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 405111 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 405111 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: NSC 405111 is employed in studies involving cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: NSC 405111 is used in the manufacturing of various products, including pharmaceuticals and specialty chemicals.
Wirkmechanismus
The mechanism of action of NSC 405111 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological outcomes, depending on the context and the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NSC 405111 can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Uniqueness
What sets NSC 405111 apart from these similar compounds is its unique stability and versatility. Unlike some other compounds, NSC 405111 is less prone to degradation and can be used in a broader range of applications. Its unique properties make it a valuable tool in scientific research and industrial applications.
Conclusion
NSC 405111 is a compound with significant potential in various scientific and industrial fields Its unique properties, coupled with its versatility, make it an important subject of study
Eigenschaften
CAS-Nummer |
7496-23-3 |
|---|---|
Molekularformel |
C17H14Br2N2 |
Molekulargewicht |
406.1 g/mol |
IUPAC-Name |
(E)-2-(2,4-dibromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14Br2N2/c1-21(2)15-6-3-12(4-7-15)9-13(11-20)16-8-5-14(18)10-17(16)19/h3-10H,1-2H3/b13-9- |
InChI-Schlüssel |
UKHMTZPURLJSNJ-LCYFTJDESA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


